molecular formula C26H28N4O B11025825 N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine

N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine

Cat. No.: B11025825
M. Wt: 412.5 g/mol
InChI Key: APSUVAICZHTEMB-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine is a complex organic compound characterized by its unique structure, which includes a quinoline core, benzoyl group, and guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Guanidination: The final step involves the reaction of the benzoylated quinoline with a guanidine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoyl group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl-substituted quinoline derivatives.

    Substitution: Various functionalized quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The guanidine moiety is particularly interesting for its ability to interact with biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the quinoline core is significant due to its known pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are well-known for their antimalarial properties.

    Benzoyl Derivatives: Benzoyl peroxide is a common benzoyl derivative used in acne treatment.

    Guanidine Derivatives: Compounds like metformin, which contains a guanidine moiety, are widely used in diabetes treatment.

Uniqueness

N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the quinoline core and the guanidine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)guanidine

InChI

InChI=1S/C26H28N4O/c1-25(2)17-26(3,19-12-8-5-9-13-19)21-16-20(29-24(27)28)14-15-22(21)30(25)23(31)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H4,27,28,29)

InChI Key

APSUVAICZHTEMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N)(C)C4=CC=CC=C4)C

Origin of Product

United States

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